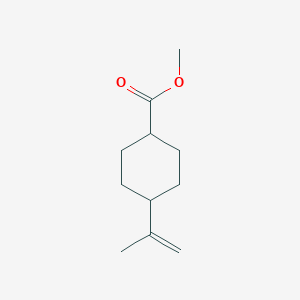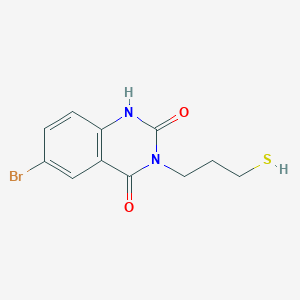
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position of the quinazoline ring.
Thiol Addition: Attachment of the 3-sulfanylpropyl group through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could produce a range of quinazoline derivatives.
Scientific Research Applications
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinazoline-2,4(1H,3H)-dione: Lacks the sulfanylpropyl group.
3-(3-Sulfanylpropyl)quinazoline-2,4(1H,3H)-dione: Lacks the bromine atom.
Uniqueness
6-Bromo-3-(3-sulfanylpropyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the sulfanylpropyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
138655-32-0 |
|---|---|
Molecular Formula |
C11H11BrN2O2S |
Molecular Weight |
315.19 g/mol |
IUPAC Name |
6-bromo-3-(3-sulfanylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C11H11BrN2O2S/c12-7-2-3-9-8(6-7)10(15)14(4-1-5-17)11(16)13-9/h2-3,6,17H,1,4-5H2,(H,13,16) |
InChI Key |
SGVFIBBIFULTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
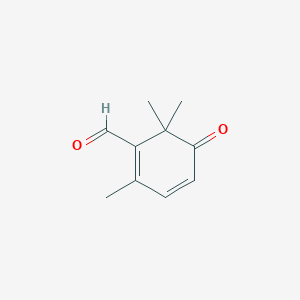
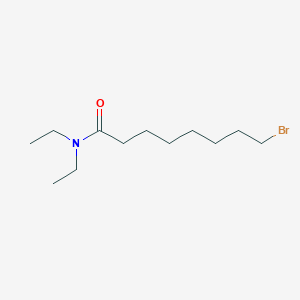


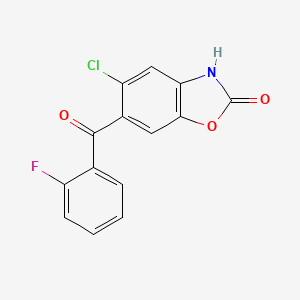

![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
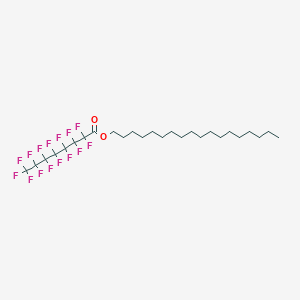
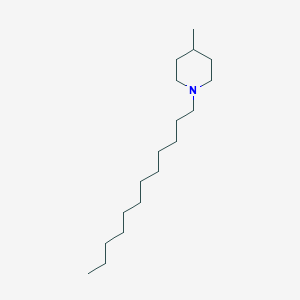

![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
